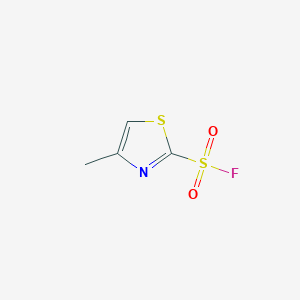

4-Methyl-1,3-thiazole-2-sulfonyl fluoride

Description

Significance of the Sulfonyl Fluoride (B91410) Functional Group in Advanced Organic Synthesis and Chemical Biology

The sulfonyl fluoride (-SO₂F) functional group has become a cornerstone in various chemical disciplines, largely due to its unique balance of stability and reactivity. nih.govresearchgate.net Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit considerable stability, showing resistance to hydrolysis under physiological conditions, thermolysis, and reduction. researchgate.netmdpi.com This stability makes them biocompatible and suitable for complex biological environments. rsc.orgnih.gov

A major breakthrough highlighting the utility of sulfonyl fluorides was the development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation "click chemistry" reaction. nih.govuga.edu SuFEx enables the efficient and reliable formation of strong covalent bonds between a sulfonyl fluoride and a nucleophile, such as an amine or a silyl (B83357) ether, under mild, often aqueous conditions. nih.govrsc.org This high-yield, modular approach has found broad applications in materials science, organic synthesis, and drug development. acs.orgacs.org

In the realm of chemical biology, sulfonyl fluorides are recognized as "privileged warheads" for covalent inhibitors. rsc.orgnih.gov While traditional covalent drug discovery has heavily focused on targeting cysteine residues, the sulfonyl fluoride group can react site-selectively with a broader range of amino acid residues, including tyrosine, lysine (B10760008), serine, threonine, and histidine. rsc.orgtandfonline.comnih.gov This capability significantly expands the "druggable" proteome, allowing for the development of highly specific probes and therapeutic agents that can target proteins previously considered intractable. tandfonline.comnih.gov The precise spatial orientation of amino acids within an enzyme's active site is crucial for the reaction to occur, which contributes to the high selectivity of sulfonyl fluoride-based inhibitors. thieme-connect.com

Role of the 1,3-Thiazole Heterocycle as a Privileged Scaffold in Chemical Design

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen that is a prominent feature in a vast number of biologically active compounds. nih.govpharmaguideline.com Its planarity and aromatic character contribute to its ability to engage in various non-covalent interactions within biological targets, making it a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net

The thiazole (B1198619) moiety is a key structural component in numerous natural products and clinically approved drugs. nih.govresearchgate.netwikipedia.org A well-known example is Vitamin B1 (thiamine), which is essential for neurological function. nih.gov In pharmaceuticals, the thiazole ring is present in a wide array of agents with diverse therapeutic applications, including anticancer drugs like Dasatinib and Dabrafenib, antimicrobials such as Sulfathiazole, and anti-inflammatory drugs like Meloxicam. nih.govresearchgate.netwikipedia.orgnih.gov

The versatility of the thiazole ring stems from its electronic properties and the potential for substitution at multiple positions, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties. nih.goveurekaselect.com Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. nih.gov This proven track record in successful drug candidates underscores the importance of the thiazole scaffold in the design and development of new therapeutic agents. nih.gov

Contextual Overview of 4-Methyl-1,3-thiazole-2-sulfonyl Fluoride within Emerging Research Paradigms

This compound represents a strategic molecular design that synergistically combines the advantageous features of both the sulfonyl fluoride group and the thiazole heterocycle. This compound is positioned as a valuable building block in synthetic and medicinal chemistry, particularly within research paradigms focused on covalent inhibitor design and diversity-oriented synthesis.

The molecule merges the validated biological relevance of the thiazole scaffold with the unique reactivity of the sulfonyl fluoride "warhead." This combination makes it an ideal starting point for developing targeted covalent inhibitors. The thiazole portion can serve as a recognition element, guiding the molecule to the binding site of a target protein, whereupon the sulfonyl fluoride group can form a stable, covalent bond with a nearby nucleophilic amino acid residue. This approach is central to modern drug discovery efforts aimed at achieving high potency and selectivity while minimizing off-target effects. acs.orgtandfonline.com

Furthermore, this compound is a prime candidate for use in SuFEx-based modular synthesis. chemrxiv.orgnih.gov The sulfonyl fluoride handle allows for its reliable "clicking" onto other molecular fragments containing suitable nucleophiles (e.g., phenols or amines), enabling the rapid generation of diverse compound libraries. nih.govchemrxiv.org Strategies like "Diversity Oriented Clicking" (DOC) leverage such building blocks to create complex and varied molecular architectures for screening against biological targets. chemrxiv.org The presence of the methyl group at the 4-position of the thiazole ring can also influence the molecule's steric and electronic properties, potentially offering advantages in binding affinity or synthetic accessibility compared to its unsubstituted counterpart.

While specific, extensive research findings on this compound itself are emerging, its design logically places it at the forefront of chemical biology and drug discovery strategies that utilize privileged scaffolds and covalent-binding functional groups to address challenging biological targets.

Data Tables

Table 1: Physicochemical Properties of this compound

This interactive table summarizes key properties of the title compound.

Click to view data

| Property | Value | Source |

| Molecular Formula | C₄H₄FNO₂S₂ | uni.lu |

| Molecular Weight | 181.21 g/mol | N/A |

| Monoisotopic Mass | 180.96675 Da | uni.lu |

| InChIKey | RPEBSLCVNSRARR-UHFFFAOYSA-N | uni.lu |

| SMILES | CC1=CSC(=N1)S(=O)(=O)F | uni.lu |

| Predicted XlogP | 1.5 | uni.lu |

Table 2: Examples of Marketed Drugs Containing the 1,3-Thiazole Scaffold

This interactive table showcases the prevalence of the 1,3-thiazole ring in various therapeutic agents.

Click to view data

| Drug Name | Therapeutic Class | Source |

| Dasatinib | Anticancer (Leukemia) | researchgate.net |

| Dabrafenib | Anticancer | nih.gov |

| Meloxicam | Anti-inflammatory (NSAID) | wikipedia.org |

| Ritonavir | Antiretroviral (HIV) | nih.gov |

| Nizatidine | H₂ Receptor Antagonist | nih.gov |

| Sulfathiazole | Antimicrobial | researchgate.net |

| Thiamine (Vitamin B1) | Vitamin | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,3-thiazole-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4FNO2S2/c1-3-2-9-4(6-3)10(5,7)8/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPEBSLCVNSRARR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4FNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of 4 Methyl 1,3 Thiazole 2 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry

As a member of the sulfonyl fluoride family, 4-methyl-1,3-thiazole-2-sulfonyl fluoride is a substrate for SuFEx reactions, a powerful click chemistry platform for forging robust S-O, S-N, and S-C linkages. nih.govresearchgate.net The core of SuFEx reactivity lies in the controlled activation of the otherwise stable S-F bond, enabling its exchange with a nucleophile. nih.govmonash.edu

Nucleophilic Attack Pathways and Adduct Formation with Diverse Substrates (e.g., Alcohols, Amines, Thiols)

The sulfonyl fluoride group in heterocyclic systems like this compound readily reacts with a variety of nucleophiles under appropriate catalytic conditions. The primary pathway involves the nucleophilic attack on the electrophilic sulfur(VI) center, leading to the displacement of the fluoride ion and the formation of a new covalent bond.

Alcohols: Both aryl and alkyl alcohols are effective nucleophiles for this transformation. The reaction with aryl silyl (B83357) ethers is a classic SuFEx protocol, but recent advancements have enabled the direct and efficient coupling of free alcohols. nih.gov For instance, nitrogen heterocyclic sulfonyl fluorides, including thiazole (B1198619) derivatives, react with various phenols and primary alkyl alcohols to form the corresponding sulfonates in excellent yields, often within minutes at room temperature. nih.gov

Amines: Primary and secondary amines are also competent nucleophiles in SuFEx chemistry, reacting with sulfonyl fluorides to yield sulfonamides. nih.govnih.gov While primary amines can sometimes lead to sulfamide (B24259) byproducts with simpler hubs like SO₂F₂, the use of structured sulfonyl fluorides generally provides a cleaner reaction. nih.gov The reaction proceeds via nucleophilic attack of the amine on the sulfur center, forming a stable S-N bond.

Thiols: Although less commonly exemplified in the context of heterocyclic sulfonyl fluorides specifically, thiols are known nucleophiles for SuFEx-type reactions, leading to the formation of thiosulfonates. The general principles of SuFEx chemistry support their potential as substrates.

The general order of reactivity for S(VI)-F bonds toward aryl silyl ethers in SuFEx reactions has been suggested to follow the electrophilicity of the sulfur center. nih.gov The electronic properties of the thiazole ring can influence this reactivity, potentially requiring tailored conditions compared to simple aryl sulfonyl fluorides. chemrxiv.org

Catalytic Strategies in SuFEx Reactions (e.g., Lewis Acid Catalysis, Organocatalysis)

The activation of the S-F bond is crucial for SuFEx and is typically achieved through catalysis. The choice of catalyst depends on the "SuFExability" or reactivity of the sulfonyl fluoride substrate. nih.gov

Organocatalysis: A variety of organic bases are effective catalysts. These include tertiary amines like triethylamine (B128534) (TEA), amidines such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and phosphazenes. nih.gov More recently, hindered guanidine (B92328) bases like 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BTMG), used in synergy with silicon additives like hexamethyldisilazane (B44280) (HMDS), have been shown to be superb catalysts. nih.gov This "Accelerated SuFEx Click Chemistry" (ASCC) system allows for very low catalyst loadings (as low as 1.0 mol%) and rapid reaction times. nih.gov For electron-rich sulfonyl fluorides, which can be less reactive, increased catalyst loadings may be necessary. nih.gov In some cases, N-heterocyclic carbenes (NHCs) have also been employed to catalyze SuFEx reactions. researchgate.net

Lewis Acid Catalysis: Metal-based Lewis acids can also catalyze SuFEx reactions, including the formation of sulfonamides and sulfamates. researchgate.net While specific examples with this compound are not detailed, the general applicability to sulfonyl fluorides suggests this as a viable strategy.

Other Catalytic Systems: A combination of 1-hydroxybenzotriazole (B26582) (HOBt) and silicon additives has been developed as a broad-spectrum catalytic system for the amidation of sulfonyl fluorides, proving particularly effective for sterically hindered substrates. nih.gov

The mechanistic role of the catalyst often involves interaction with either the nucleophile (e.g., deprotonation of an alcohol to a more reactive alkoxide) or the electrophile (e.g., interaction with the fluoride to facilitate its departure as a leaving group). nih.gov

Kinetic and Thermodynamic Characterization of SuFEx Processes

Detailed kinetic and thermodynamic data specifically for this compound are not widely published. However, general principles and observations from related systems provide significant insight.

The reaction is thermodynamically driven by the formation of a strong S-O or S-N bond and a stable fluoride salt (e.g., TMS-F in silicon-mediated pathways). nih.govresearchgate.net The stability of the S-F bond in the starting material makes the uncatalyzed reaction kinetically slow, necessitating the use of catalysts to lower the activation energy. researchgate.net

Key factors influencing the reaction kinetics include:

Electrophilicity of the Sulfur Center: The electron-donating or -withdrawing nature of the heterocyclic ring directly impacts the electrophilicity of the sulfur atom. Electron-rich rings, such as the 2-aminothiazole (B372263) system, can deactivate the sulfonyl fluoride group, making the S-F exchange more challenging and kinetically slower. chemrxiv.org This is reflected in the need for higher catalyst loadings or longer reaction times for some electron-rich sulfonyl fluoride substrates. nih.gov

Nucleophile Strength: More potent nucleophiles generally lead to faster reactions. For example, phenolates react more rapidly than neutral phenols. researchgate.net

Catalyst Efficacy: The choice of catalyst has a profound impact on reaction rates. The BTMG-HMDS system, for instance, can accelerate reactions to completion within minutes, a significant kinetic enhancement over traditional methods. nih.gov

Steric Hindrance: Steric bulk around the reactive center, on either the sulfonyl fluoride or the nucleophile, can impede the reaction rate. nih.govnih.gov

The table below summarizes representative reaction conditions for a related thiazole sulfonyl fluoride with various alcohols using an advanced catalytic system.

| Nucleophile (Alcohol) | Catalyst System | Time | Yield | Reference |

|---|---|---|---|---|

| 4-Methoxyphenol | BTMG (5 mol%), HMDS | 5 min | 96% | nih.gov |

| Benzyl alcohol | BTMG (20 mol%), HMDS | 5 min | 96% | nih.gov |

| (S)-(-)-2-Methyl-1-butanol | BTMG (20 mol%), HMDS | 5 min | 93% | nih.gov |

Electrophilic Reactivity of the Sulfonyl Fluoride Group Beyond SuFEx

While the fluoride exchange is the hallmark of SuFEx, the sulfonyl fluoride group exhibits broader electrophilic reactivity, particularly with carbon-based nucleophiles. This expands its synthetic utility beyond the construction of sulfonates and sulfonamides. nih.gov

Recent studies have demonstrated the successful SuFEx coupling of aryl sulfonyl fluorides with a diverse range of carbon pronucleophiles under mild conditions, mediated by bases like lithium hexamethyldisilazide (LiHMDS). nih.govresearchgate.net This methodology allows for the synthesis of aryl alkyl sulfones. Applicable pronucleophiles include:

Esters

Amides (both cyclic and acyclic)

Alkyl heteroarenes

Nitriles

Methyl sulfones and sulfonamides

This reactivity demonstrates that the sulfur center in compounds like this compound can be targeted by stabilized carbanions, forging S-C bonds and providing access to sulfone-containing molecules. nih.gov Furthermore, when conjugated to a π-system, the sulfonyl fluoride group can direct the reactivity of the entire molecule. For example, ethenesulfonyl fluoride (ESF) functions as a Michael acceptor and a dienophile without affecting the S-F bond, showcasing a reactivity profile complementary to direct SuFEx exchange. nih.gov

Intrinsic Reactivity of the 4-Methyl-1,3-Thiazole Ring System

The 4-methyl-1,3-thiazole ring is an aromatic heterocycle whose reactivity is governed by the presence of both sulfur and nitrogen atoms. nih.gov This ring system is found in numerous biologically active molecules and undergoes a variety of chemical transformations. nih.gov

Key reactivity features include:

Aromaticity: The thiazole ring is aromatic, with the lone pair of electrons on the sulfur atom participating in the π-system. nih.gov This aromaticity confers stability to the ring.

Electrophilic Substitution: The ring can undergo electrophilic substitution, although it is generally less reactive than benzene. The position of substitution is directed by the heteroatoms.

Nucleophilic Substitution: Halogenated thiazoles can undergo nucleophilic aromatic substitution.

Acidity of Protons: Protons attached to the thiazole ring have distinct chemical shifts and acidities. The C2 proton is the most acidic and can be deprotonated with strong bases, allowing for functionalization at this position.

Stability and Selectivity Considerations in Reaction Design and Execution

The robust nature of the S-F bond under many standard reaction conditions is a cornerstone of SuFEx chemistry, allowing for the late-stage functionalization of complex molecules. researchgate.net However, successful reaction design requires careful consideration of both stability and selectivity.

Stability: this compound is a stable, bench-top reagent. The S-F bond is inert to a wide range of chemical conditions, providing excellent functional group tolerance. researchgate.net However, its reactivity is highly dependent on the electronic nature of the thiazole ring. As noted, electron-donating groups on the ring can increase the stability of the S-F bond (decrease its reactivity), making the SuFEx exchange more challenging and requiring more forcing conditions or highly active catalytic systems. nih.govchemrxiv.org

Selectivity: Chemoselectivity is a key advantage of SuFEx chemistry. By carefully selecting the catalyst and reaction conditions, impressive selectivity between different SuFEx-able functionalities can be achieved. nih.gov For example, a more reactive sulfonyl fluoride can be selectively coupled in the presence of a less reactive one by using a milder catalyst. The distinct reactivity hierarchy of S(VI)-F bonds (e.g., R-SO₂F vs. R-OSO₂F) allows for the controlled, sequential modification of multifunctional hubs. nih.gov When designing reactions with polyfunctional molecules, this inherent selectivity allows the sulfonyl fluoride to react preferentially with specific nucleophiles like alcohols or amines while leaving other groups untouched.

Applications in Advanced Organic Synthesis

As a Versatile Chemical Building Block for the Construction of Complex Molecular Architectures

4-Methyl-1,3-thiazole-2-sulfonyl fluoride (B91410) serves as a bifunctional building block for constructing complex molecular architectures. The 1,3-thiazole ring system is a recognized and valuable scaffold in medicinal chemistry, frequently incorporated into bioactive molecules and approved drugs. nih.govnih.govresearchgate.net This heterocycle can engage in various chemical transformations, allowing for its integration into larger, more elaborate structures.

The true versatility of this compound, however, lies in the reactivity of the sulfonyl fluoride moiety. This group acts as a highly reliable electrophilic handle for coupling with a wide array of nucleophiles. nih.govrsc.org This dual nature—a stable, medicinally relevant core combined with a reactive site for diversification—enables synthetic chemists to introduce the 4-methylthiazole (B1212942) unit into target molecules with high precision. This approach is instrumental in late-stage functionalization strategies, where complex drug analogs are synthesized by modifying a common advanced intermediate.

| Component Part of Molecule | Role in Synthesis | Potential Transformations | Reference |

|---|---|---|---|

| 4-Methyl-1,3-thiazole Ring | Core structural scaffold; known pharmacophore. | C-H activation, metal-catalyzed cross-coupling at C5 position. | nih.govnih.govresearchgate.net |

| 2-Sulfonyl Fluoride Group | Reactive electrophilic handle for molecular elaboration. | Reaction with nucleophiles (amines, alcohols, thiols) to form sulfonamides, sulfonates, etc. | nih.govrsc.org |

Development of Novel Heterocyclic Scaffolds and Chemical Libraries

The development of novel heterocyclic scaffolds and the generation of chemical libraries for high-throughput screening are cornerstones of modern drug discovery. The 1,3-thiazole scaffold is a versatile building block for generating lead compounds. nih.gov 4-Methyl-1,3-thiazole-2-sulfonyl fluoride is an ideal starting material for these endeavors.

By reacting the sulfonyl fluoride group with a diverse set of nucleophiles, each containing different functional groups or ring systems, chemists can rapidly generate a large library of related but structurally distinct molecules. For example, reaction with various substituted anilines, aliphatic amines, or heterocyclic amines leads to a library of sulfonamides with varied physicochemical properties. This parallel synthesis approach allows for the systematic exploration of the structure-activity relationship (SAR) around the 2-sulfonyl position of the thiazole (B1198619) ring. Furthermore, the thiazole core itself can be part of a subsequent ring-forming reaction, leading to the creation of novel fused heterocyclic systems. rsc.org

Role in Multi-Component and Cascade Reaction Sequences

The reaction of the sulfonyl fluoride group with a bifunctional nucleophile can initiate a cascade sequence. For instance, a nucleophile containing both an amine and a hydroxyl group could first react at the amine to form a sulfonamide, followed by an intramolecular cyclization involving the hydroxyl group to construct a new ring system fused to or tethered to the thiazole. This transforms a simple substitution reaction into a powerful tool for generating molecular complexity in a single, efficient step.

Precursor for Sulfonyl-Containing Functional Molecules (e.g., Sulfonamides, Sulfonates)

The most direct and widely exploited application of this compound is its role as a precursor to other sulfonyl-containing functional groups. The sulfonyl fluoride is a stable and manageable precursor to the highly reactive sulfonyl chloride and serves as an excellent electrophile for reactions with a variety of nucleophiles. rsc.orgresearchgate.net

Sulfonamide Synthesis: Reaction with primary or secondary amines in the presence of a base readily displaces the fluoride ion to form stable sulfonamide linkages. Thiazole-sulfonamides are a well-established class of compounds with diverse biological activities. nih.gov This reaction provides a straightforward entry into this important chemical space.

Sulfonate Ester Synthesis: Similarly, reaction with alcohols or phenols (often as their corresponding alkoxides or phenolates) yields sulfonate esters. These esters can be stable final products or can serve as reactive intermediates themselves, acting as leaving groups in subsequent nucleophilic substitution reactions.

The robust and predictable nature of these transformations makes this compound a valuable reagent for reliably introducing the 4-methylthiazole-2-sulfonyl moiety into a wide range of molecules.

| Reactant Class | General Structure | Product Class | General Structure | Reference |

|---|---|---|---|---|

| Primary or Secondary Amine | R¹R²NH | Sulfonamide |  | nih.gov |

| Alcohol or Phenol | R³OH | Sulfonate Ester |  | rsc.org |

Computational and Theoretical Investigations

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic landscape of 4-Methyl-1,3-thiazole-2-sulfonyl fluoride (B91410). The thiazole (B1198619) ring, a five-membered heterocycle containing sulfur and nitrogen atoms, exhibits aromatic character due to the delocalization of π-electrons. The introduction of a methyl group at the C4 position and a sulfonyl fluoride group at the C2 position significantly influences the electron distribution within the ring.

Studies on related methyl-substituted thiazoles indicate that the methyl group acts as an electron-donating group, thereby increasing the electron density of the thiazole ring. researchgate.netresearchgate.net Conversely, the sulfonyl fluoride group is a strong electron-withdrawing group. This push-pull electronic effect creates a polarized molecule with distinct regions of high and low electron density.

The electronic structure of thiazole derivatives has been investigated using ab initio and Density Functional Theory (DFT) methods. researchgate.net These studies reveal the distribution of net atomic charges, bond lengths, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For 4-Methyl-1,3-thiazole-2-sulfonyl fluoride, the HOMO is expected to be localized primarily on the electron-rich thiazole ring, while the LUMO is likely centered on the electron-deficient sulfonyl fluoride moiety. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that correlates with the molecule's chemical reactivity and stability. researchgate.netresearchgate.net

Table 1: Predicted Electronic Properties of Thiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) | Dipole Moment (D) |

|---|---|---|---|---|

| Thiazole | -9.468 | 3.348 | 12.816 | 1.552 |

| 2-Methylthiazole | -9.135 | 3.512 | 12.647 | 1.036 |

| 4-Methylthiazole (B1212942) | -9.117 | 3.508 | 12.625 | 1.124 |

Data adapted from a study on methyl-substituted thiazoles, providing a comparative baseline. researchgate.net

Prediction and Elucidation of Reaction Mechanisms and Transition States

Theoretical calculations are invaluable for mapping the reaction pathways of this compound. The sulfonyl fluoride group is a key functional handle for various chemical transformations, most notably the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. chemrxiv.orgnih.gov This reaction involves the exchange of the fluoride atom with a nucleophile, such as an amine or a phenol, to form sulfonamides or sulfonate esters, respectively. chemrxiv.org

Computational studies can model the entire reaction coordinate, from reactants to products, identifying the transition state structures and their corresponding activation energies. For the SuFEx reaction involving this compound, a plausible mechanism involves the nucleophilic attack on the electrophilic sulfur atom of the sulfonyl fluoride group. chemrxiv.org The electron-rich nature of the 2-aminothiazole (B372263) ring can, however, deactivate the electrophilicity of the sulfur, making the S-F exchange more challenging and requiring more forcing reaction conditions. chemrxiv.org

Molecular modeling can also shed light on the regioselectivity of reactions involving the thiazole ring. For instance, electrophilic substitution reactions are predicted to occur at positions with higher electron density, which can be determined by calculating the electrostatic potential map of the molecule.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial for its interactions with other molecules. Conformational analysis helps to identify the most stable spatial arrangement of the atoms (the global minimum) and other low-energy conformers. This is particularly important for understanding the molecule's shape and how it might fit into the active site of a biological target.

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in the literature, simulations on related thiazole-containing compounds have been performed to study their dynamic behavior. nih.govrsc.org MD simulations can provide insights into the conformational flexibility of the molecule in different environments, such as in aqueous solution or bound to a protein. These simulations track the movements of atoms over time, revealing the accessible conformations and the energetic barriers between them. For instance, MD simulations have been used to study the robustness of ligand-protein interactions for thiazole sulfonamide derivatives. researchgate.net

Prediction of Structure-Reactivity Relationships within the this compound Framework

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.govresearchgate.netnih.gov By developing mathematical models based on various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters), it is possible to predict the activity of new, unsynthesized compounds.

For the this compound framework, QSAR studies could be employed to guide the design of derivatives with enhanced reactivity or specific biological activities. For example, by systematically modifying the substituents on the thiazole ring and at the sulfonyl fluoride moiety, and then calculating a range of molecular descriptors, a QSAR model could be built to predict the SuFEx reactivity or inhibitory potency against a particular enzyme.

Studies on other thiazole and thiadiazole derivatives have successfully used QSAR to understand the structural features that influence their biological activities. researchgate.netnih.gov These studies often highlight the importance of specific physicochemical properties, such as hydrophobicity and the presence of hydrogen bond donors or acceptors, in determining the compound's efficacy. researchgate.net Such insights would be directly applicable to the rational design of novel analogs based on the this compound scaffold.

Exploration of Interactions with Biological Systems: Mechanistic and Probe Design Considerations

Design and Synthesis of Covalent Probes for Biological Target Identification

Covalent probes are invaluable tools in chemical biology for identifying and characterizing protein targets. The design of such probes often incorporates a reactive electrophilic "warhead" that can form a stable covalent bond with a nucleophilic amino acid residue on a target protein. The 4-Methyl-1,3-thiazole-2-sulfonyl fluoride (B91410) scaffold is of interest in this context due to the presence of the sulfonyl fluoride group, a well-established electrophilic warhead.

The synthesis of sulfonyl fluoride-functionalized 2-aminothiazoles has been reported, highlighting the accessibility of this class of compounds. chemrxiv.org A general strategy involves leveraging Sulfur-Fluoride Exchange (SuFEx) chemistry, a next-generation click chemistry technique. chemrxiv.orgacs.org This methodology allows for the creation of molecular connections through the substitution of the S-F bond. chemrxiv.orgacs.org The synthesis can be designed to be regioselective and tolerant of a wide range of functional groups, which is crucial for creating a diverse library of probes for screening against biological targets. chemrxiv.org While specific synthetic routes for 4-Methyl-1,3-thiazole-2-sulfonyl fluoride as a covalent probe are not extensively detailed in the literature, the foundational chemistry for its creation and derivatization is well-established.

Mechanistic Studies of Covalent Adduction to Biological Macromolecules (e.g., Proteins)

The sulfonyl fluoride moiety of this compound is the key to its ability to form covalent adducts with biological macromolecules. This electrophilic group can react with various nucleophilic amino acid side chains present in proteins. tandfonline.comnih.gov The mechanism involves a nucleophilic attack from an amino acid residue on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester bond. acs.orgacs.org

Recent advances in medicinal chemistry have highlighted the utility of Sulfur(VI) fluoride exchange (SuFEx) chemistry in moving beyond traditional cysteine-targeting covalent drugs. tandfonline.comnih.gov The reactivity of the sulfonyl fluoride warhead can be tuned through modifications to the core scaffold, allowing for the development of highly selective probes. nih.gov

A significant advantage of sulfonyl fluoride-based probes is their ability to target a broader range of amino acid residues compared to more traditional covalent warheads that primarily target cysteine. tandfonline.comnih.gov The sulfonyl fluoride group has been shown to react with several nucleophilic amino acid side chains, including:

Tyrosine: The hydroxyl group of tyrosine is a common target for sulfonyl fluorides. acs.orgtandfonline.comnih.gov

Lysine (B10760008): The primary amine of the lysine side chain can react to form a stable sulfonamide linkage. acs.orgtandfonline.comnih.gov

Histidine: The imidazole (B134444) side chain of histidine is also a potential nucleophile for sulfonyl fluorides. acs.orgtandfonline.comnih.gov

Serine and Threonine: The hydroxyl groups of these amino acids are also known to react with sulfonyl fluorides, particularly within the active sites of enzymes like serine proteases. tandfonline.comnih.govrsc.org

While sulfonyl fluorides can react with cysteine, the resulting adduct is often less stable compared to the adducts formed with other residues like tyrosine and lysine, making them less ideal for sustained covalent inhibition of cysteine residues. acs.orgacs.org The specific selectivity of this compound would be influenced by the electronic properties of the thiazole (B1198619) ring and the methyl group, in addition to the inherent reactivity of the sulfonyl fluoride group.

| Amino Acid | Nucleophilic Group | Potential for Reaction with Sulfonyl Fluoride |

|---|---|---|

| Tyrosine | Phenolic Hydroxyl | High |

| Lysine | Epsilon-Amino | High |

| Histidine | Imidazole Nitrogen | Moderate |

| Serine | Hydroxyl | Moderate (often context-dependent) |

| Threonine | Hydroxyl | Moderate (often context-dependent) |

| Cysteine | Thiol | Moderate (adduct may be less stable) |

A critical aspect for any covalent probe intended for biological use is its stability and selective reactivity in an aqueous environment. Sulfonyl fluorides are generally considered to possess a good balance of aqueous stability and reactivity. acs.org They are sufficiently stable in physiological buffers to allow for targeted interactions but are reactive enough to covalently modify their intended protein targets. nih.gov This "Goldilocks" reactivity is a key feature that makes them suitable for in vivo applications. tandfonline.com The fluoride leaving group is also considered safe at the concentrations typically used in these experiments. tandfonline.com

Development of Bioconjugation Strategies for Functionalization of Biomolecules

Bioconjugation, the process of linking molecules to biomolecules such as proteins or DNA, is a fundamental technique in biotechnology and drug development. The reactivity of the sulfonyl fluoride group makes this compound a potential tool for bioconjugation.

The Sulfur-Fluoride Exchange (SuFEx) reaction is a powerful tool for this purpose, enabling the formation of stable covalent linkages under biocompatible conditions. nih.gov For instance, sulfonyl fluoride-containing molecules can be used to attach reporter tags, such as fluorophores or biotin, to proteins for visualization and purification. They can also be used to link small molecule drugs to antibodies to create antibody-drug conjugates (ADCs). The modular nature of SuFEx chemistry allows for the straightforward synthesis of diverse bioconjugates. nih.gov

Applications in Molecular Imaging Probe Development (e.g., 18F Radiopharmaceuticals)

Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that utilizes radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F). nih.gov The development of novel ¹⁸F-labeled radiotracers is a major focus of radiopharmaceutical chemistry.

The thiazole scaffold is a structural motif found in various biologically active molecules, and there is significant interest in developing ¹⁸F-labeled thiazole derivatives as PET imaging agents. nih.gov The incorporation of ¹⁸F into a molecule like this compound could be achieved through several methods. One common approach is the nucleophilic substitution of a suitable leaving group on the thiazole ring or a substituent with [¹⁸F]fluoride. nih.gov

The resulting ¹⁸F-labeled probe could then be used to visualize and quantify the distribution of its biological target in vivo. This has significant implications for disease diagnosis, monitoring treatment response, and drug development. The favorable half-life (109.8 minutes) and low positron energy of ¹⁸F make it an ideal radionuclide for PET imaging. mdpi.com The development of an ¹⁸F-labeled version of this compound would represent a valuable addition to the arsenal (B13267) of PET radiotracers.

Future Perspectives and Emerging Research Directions

Innovations in Green and Sustainable Synthetic Methodologies for Thiazole (B1198619) Sulfonyl Fluorides

The principles of green chemistry are increasingly integral to the development of new synthetic routes, aiming to minimize environmental impact and enhance safety. For the synthesis of 4-Methyl-1,3-thiazole-2-sulfonyl fluoride (B91410) and its derivatives, future research is expected to pivot towards more sustainable practices.

Current trends in the synthesis of thiazole derivatives point towards the adoption of renewable starting materials, non-toxic catalysts, and milder reaction conditions. Methodologies such as microwave-assisted and ultrasound-mediated synthesis are gaining prominence as they often lead to shorter reaction times, higher yields, and reduced energy consumption. The use of greener solvents, particularly water, is a significant area of development. Surfactant-based catalytic systems are enabling nucleophilic fluorination reactions to be carried out in aqueous media, which is a substantial step forward in reducing the reliance on volatile and often toxic organic solvents.

A notable advancement in the synthesis of sulfonyl fluorides is the move away from hazardous fluorinating agents. Recent research has demonstrated the effective use of potassium fluoride as a safe and cost-effective fluorine source for the conversion of thiols and disulfides into sulfonyl fluorides. This approach, which generates only non-toxic salt byproducts, is a prime example of a green synthetic process that could be adapted for the production of 4-Methyl-1,3-thiazole-2-sulfonyl fluoride. The development of one-pot syntheses, where multiple reaction steps are carried out in a single vessel, further contributes to the efficiency and sustainability of chemical manufacturing by reducing waste and resource consumption.

| Green Synthesis Technique | Potential Advantages for Thiazole Sulfonyl Fluorides |

| Microwave Irradiation | Accelerated reaction rates, improved yields, enhanced purity. |

| Ultrasound Synthesis | Increased reaction speed, milder conditions, reduced energy usage. |

| Aqueous Media Synthesis | Elimination of hazardous organic solvents, improved safety profile. |

| Green Catalysts | Use of non-toxic and reusable catalysts, minimizing waste. |

| Mechanochemistry | Solvent-free reactions, high efficiency, and scalability. |

Advanced Spectroscopic and Analytical Techniques for Precise Mechanistic Elucidation

A deep understanding of reaction mechanisms is fundamental to optimizing synthetic processes and designing novel molecules with desired properties. The intricate reactivity of sulfonyl fluorides, including the 4-methyl-1,3-thiazole derivative, necessitates the use of advanced analytical techniques for detailed mechanistic studies.

High-resolution nuclear magnetic resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is an invaluable tool for monitoring the progress of fluorination reactions and identifying reactive intermediates. Kinetic studies using such techniques can provide crucial data on reaction rates and the influence of various parameters, such as solvent polarity and temperature. Mass spectrometry, including techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), allows for the precise determination of molecular weights and the characterization of complex reaction mixtures.

The future of mechanistic elucidation in this field will likely involve the integration of these spectroscopic methods with computational chemistry. Density functional theory (DFT) calculations, for example, can be used to model reaction pathways, predict transition state energies, and rationalize observed experimental outcomes. This synergistic approach of combining experimental data with theoretical calculations will be instrumental in unraveling the complex reaction landscapes of thiazole sulfonyl fluorides and guiding the development of more efficient and selective synthetic methods.

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The discovery and optimization of new molecules for applications in medicine, agriculture, and materials science is a resource-intensive process. The integration of automated synthesis and high-throughput experimentation (HTE) platforms offers a paradigm shift in the pace of research and development. For a molecule like this compound, these technologies can rapidly unlock its potential.

Automated synthesis platforms, utilizing robotic liquid handlers and reactor systems, can perform a large number of reactions in parallel, allowing for the rapid screening of different reaction conditions and the generation of diverse libraries of derivatives. This is particularly relevant in the context of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click chemistry reaction where sulfonyl fluorides are key components. HTE can be employed to quickly identify optimal catalysts and conditions for SuFEx reactions involving this compound, accelerating the discovery of new functional molecules.

Furthermore, the miniaturization of these experiments to the nanomole scale significantly reduces the consumption of reagents and solvents, aligning with the principles of green chemistry. The data generated from these high-throughput screens can be analyzed using machine learning algorithms to predict the outcomes of new reactions and guide the design of future experiments, creating a closed-loop system for accelerated discovery.

Expansion into Novel Functional Material Science Applications

While the biological applications of thiazole derivatives are well-documented, the unique properties of this compound position it as a promising candidate for applications in material science. The incorporation of the sulfonyl fluoride group can impart desirable characteristics to polymers and other materials.

The high stability of the S-F bond, coupled with its latent reactivity, makes sulfonyl fluoride-containing molecules valuable building blocks for the creation of advanced polymers. These materials may exhibit enhanced thermal stability, chemical resistance, and unique electronic properties. The thiazole ring itself is known to possess interesting optical and electronic properties, and its incorporation into polymeric structures could lead to the development of novel materials for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Another emerging area of interest is the use of thiazole derivatives in the field of nonlinear optics. The delocalized π-electron system of the thiazole ring can give rise to significant nonlinear optical responses, which are crucial for applications in photonics and optical data storage. Research into the synthesis and characterization of new functional colorants based on the thiazole scaffold is an active area, and this compound could serve as a key intermediate in the development of such materials. The exploration of its potential in creating fluorinated materials with specific physical and chemical properties is a promising avenue for future research.

| Potential Application Area | Key Properties Conferred by Thiazole Sulfonyl Fluorides |

| Advanced Polymers | Enhanced thermal stability, chemical resistance, tunable electronic properties. |

| Organic Electronics | Components for OLEDs and OPVs due to favorable electronic characteristics. |

| Nonlinear Optics | High nonlinear optical response for applications in photonics. |

| Fluorinated Materials | Unique physical and chemical properties for specialized applications. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-methyl-1,3-thiazole-2-sulfonyl fluoride?

- Methodology : The synthesis typically involves sulfonylation of 4-methylthiazole precursors. For example, 4-methyl-1,3-thiazole-2-sulfonyl chloride (CAS 459843-97-1) can be synthesized via oxidative chlorination of the corresponding thiol intermediate using reagents like Lawesson’s reagent, followed by fluorination to yield the sulfonyl fluoride . Key steps include:

- Cyclization of ethyl 2-oxoacetate derivatives under sulfurizing conditions.

- Oxidative chlorination with Cl₂ or SO₂Cl₂.

- Fluorination via halogen exchange (e.g., using KF or HF).

Q. How can spectroscopic techniques characterize this compound?

- NMR Analysis :

- ¹H NMR : Expected signals for the methyl group (~δ 2.5 ppm) and thiazole protons (δ 7.5–8.5 ppm).

- ¹³C NMR : Sulfonyl carbon appears at ~δ 120–130 ppm, with thiazole carbons in the δ 140–160 ppm range .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₄H₃FNO₂S₂, calculated m/z 192.97) .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (using SHELX programs) resolves bond lengths and angles, particularly the S–F bond (~1.54 Å) .

Q. What are the key reactivity patterns of this compound in nucleophilic substitutions?

- Sulfonyl Fluoride Reactivity : The sulfonyl fluoride group undergoes nucleophilic substitution with amines, alcohols, or thiols, forming sulfonamides, sulfonate esters, or thioesters.

- Example : Reaction with primary amines (e.g., aniline) in THF at 0°C yields sulfonamide derivatives, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of sulfonamide derivatives derived from this compound?

- Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates interactions with target proteins (e.g., carbonic anhydrase or kinases). For example, sulfonamide derivatives show affinity for hydrophobic pockets via π-π stacking with aromatic residues (e.g., Phe131 in CA IX) .

- MD Simulations : Molecular dynamics (50 ns, AMBER force field) assess stability of ligand-protein complexes, with RMSD < 2.0 Å indicating stable binding .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Case Study : Discrepancies in ¹H NMR splitting patterns may arise from tautomerism in the thiazole ring. Solutions include:

- Variable-temperature NMR to identify dynamic equilibria.

- Comparative analysis with synthetic analogs (e.g., 4-ethylthiazole derivatives) .

Q. How can structure-activity relationships (SAR) guide the design of antitumor derivatives?

- Key Findings :

- Substitution at C4 : Methyl groups enhance metabolic stability but reduce solubility. Fluorine substitution at C5 increases bioavailability (logP ~1.8) .

- Sulfonamide Linkers : Bulky aryl groups (e.g., 4-fluorophenyl) improve antitumor potency (IC₅₀ < 10 μM in MCF-7 cells) by enhancing hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.